1,8-Diamino-4-chloro-5-hydroxyanthraquinone
Description
Properties
CAS No. |
72972-37-3 |
|---|---|
Molecular Formula |
C14H9ClN2O3 |
Molecular Weight |
288.68 g/mol |
IUPAC Name |
1,8-diamino-4-chloro-5-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H9ClN2O3/c15-5-1-2-6(16)10-9(5)13(19)12-8(18)4-3-7(17)11(12)14(10)20/h1-4,18H,16-17H2 |
InChI Key |
ZIIAOWLFHYETAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1N)C(=O)C3=C(C=CC(=C3C2=O)Cl)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,8-Diamino-4-chloro-5-hydroxyanthraquinone can be synthesized through several methods. One common approach involves the chlorination of 1,8-diaminoanthraquinone followed by hydroxylation. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and the hydroxylation step can be achieved using hydrogen peroxide or a similar oxidizing agent under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination and hydroxylation processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1,8-Diamino-4-chloro-5-hydroxyanthraquinone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form aminoanthraquinone derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aminoanthraquinone derivatives.
Substitution: Various substituted anthraquinone derivatives depending on the nucleophile used.
Scientific Research Applications
1,8-Diamino-4-chloro-5-hydroxyanthraquinone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and pathways.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
Mechanism of Action
The mechanism of action of 1,8-Diamino-4-chloro-5-hydroxyanthraquinone involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits specific enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer effects. The pathways involved include the inhibition of topoisomerases and the generation of reactive oxygen species.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 1,8-Diamino-4-chloro-5-hydroxyanthraquinone can be contextualized against analogous anthraquinone derivatives, as outlined below:
1,8-Diamino-4,5-dihydroxyanthraquinone (CAS 128-94-9)
- Substituents : Hydroxyl groups at positions 4 and 5 instead of chlorine (position 4) and hydroxyl (position 5).
- Key Differences: Solubility: The dual hydroxyl groups enhance polarity, likely increasing solubility in polar solvents (e.g., water, ethanol) compared to the chloro-substituted variant, which may exhibit lower solubility due to the hydrophobic chlorine atom . Hydroxyl groups may facilitate hydrogen bonding or chelation with metal ions, relevant in catalytic or pharmaceutical applications. Applications: Used as an intermediate in dyes and pigments, where hydroxyl groups contribute to brighter colorfastness .
1,8-Dihydroxy-4,5-dinitroanthraquinone
- Substituents : Nitro groups at positions 4 and 5, hydroxyl groups at 1 and 6.
- Key Differences: Electronic Effects: Nitro groups are strong electron-withdrawing groups, significantly altering the electron density of the anthraquinone backbone. This enhances stability under acidic conditions but may reduce reactivity in electrophilic substitutions compared to the amino- and chloro-substituted compound . Biological Activity: Nitro groups are associated with antimicrobial and cytotoxic properties, as demonstrated in computational studies (e.g., molecular docking with bacterial enzymes) . Synthetic Challenges: Nitration introduces explosive hazards, complicating large-scale synthesis compared to halogenation or amination.
1,8-Dihydroxy-4-chloroanthraquinone
- The absence of the 5-hydroxy group might diminish dye-binding efficiency or bioactivity.
Data Table: Comparative Properties of Anthraquinone Derivatives
Research Findings and Implications
- Amino groups at 1 and 8 enhance π-conjugation, critical for optical applications (e.g., organic semiconductors or fluorescent probes).
- Synthetic Considerations : Chlorination and amination steps are less hazardous than nitration, favoring scalable production of the target compound.
Q & A
Q. What are the optimal conditions for preparing stable stock solutions of 1,8-Diamino-4-chloro-5-hydroxyanthraquinone?
Answer: To ensure solubility and stability:
- Primary Solvent: Use DMSO for initial dissolution due to its efficacy in solubilizing anthraquinone derivatives. If insoluble, test ethanol, DMF, or water with minimal product loss .
- Stock Solution Preparation:
- 1 mM : Dissolve 1 mg in 3.7 mL solvent.
- 10 mM : Dilute 1 mM solution 10-fold.
- Storage: Store at -80°C for long-term stability (6 months) or -20°C for short-term (1 month). Avoid repeated freeze-thaw cycles .
Q. How can researchers verify the purity and structural integrity of this compound?
Answer:
- Spectroscopic Methods: Compare NMR, IR, or UV-Vis spectra with literature data for anthraquinone derivatives. For example, cross-reference carbonyl (C=O) and hydroxyl (-OH) peak positions with known analogs .
- Chromatography: Use HPLC with a C18 column and a methanol/water mobile phase to assess purity. Monitor retention times against standards .
Q. What safety protocols are critical when handling this compound?
Answer:
- Personal Protective Equipment (PPE): Wear gloves, lab coats, and goggles to avoid skin/eye contact.
- Ventilation: Use fume hoods during weighing or dissolution to prevent inhalation of fine particles.
- Emergency Measures: In case of contact, rinse eyes with water for 15+ minutes and wash skin with soap/water. Seek medical attention if ingested .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to minimize by-products?
Answer:
- Reaction Conditions: Control temperature (e.g., 60–80°C) and use inert atmospheres (N₂/Ar) to prevent oxidation of amino/hydroxyl groups.
- Catalyst Selection: Test transition metal catalysts (e.g., Pd/C) to enhance regioselectivity during chlorination and amination steps .
- By-Product Analysis: Employ LC-MS to identify impurities (e.g., over-chlorinated analogs) and adjust stoichiometry accordingly .
Q. What experimental strategies can elucidate the compound’s photophysical properties for dye-sensitized solar cells (DSSCs)?
Answer:
- UV-Vis Spectroscopy: Measure absorption spectra in solvents of varying polarity (e.g., DMSO vs. ethanol) to assess charge-transfer transitions.
- Electrochemical Analysis: Use cyclic voltammetry to determine HOMO/LUMO levels and bandgap alignment with TiO₂ electrodes .
- Device Testing: Fabricate DSSCs and compare efficiency under AM 1.5G solar simulation. Correlate substituent effects (e.g., -NH₂ vs. -Cl) with performance .
Q. How should researchers resolve discrepancies in reported solubility data across studies?
Answer:
- Standardized Protocols: Replicate experiments using identical solvents (e.g., DMSO Lot#), concentrations, and temperatures.
- Solvent Purity: Use HPLC-grade solvents to avoid interference from stabilizers or contaminants.
- Documentation: Report detailed conditions (e.g., sonication time, centrifugation RPM) to enable cross-study comparisons .
Q. What mechanistic insights explain the compound’s interactions in biological systems (e.g., cell tracking)?
Answer:
- Fluorescence Quenching Studies: Titrate the compound with biomolecules (e.g., DNA/RNA) to monitor binding via fluorescence spectroscopy.
- Microscopy: Use confocal imaging to track intracellular localization in live cells. Pre-treat cells with lysosomal/mitochondrial dyes to identify subcellular targets .
- SAR Analysis: Modify substituents (e.g., replace -Cl with -Br) and compare bioactivity to establish structure-function relationships .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
